Gyno-Pevaril - 68797-30-8

Gyno-Pevaril

Catalog Number: EVT-3166600
CAS Number: 68797-30-8
Molecular Formula: C18H15Cl3N2O
Molecular Weight: 381.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An imidazole derivative that is commonly used as a topical antifungal agent.
Source and Classification

Econazole nitrate is classified as an antifungal agent that disrupts the integrity of fungal cell membranes, leading to cell death. It is utilized in both clinical and over-the-counter settings for treating conditions like vulvovaginal candidiasis (thrush) and other dermatophytic infections. Gyno-Pevaryl is recognized for its efficacy against a range of fungi, including dermatophytes and certain Gram-positive bacteria .

Synthesis Analysis

The synthesis of econazole nitrate involves several steps that typically include the formation of its imidazole ring and subsequent modifications to introduce the nitrate group. While specific proprietary methods may vary among manufacturers, the general approach includes:

  1. Formation of the Imidazole Ring: This is achieved through cyclization reactions involving suitable precursors that contain both nitrogen and carbon functionalities.
  2. Nitration: The introduction of the nitrate group is performed using nitrating agents under controlled conditions to ensure selectivity and yield.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels necessary for pharmaceutical applications.

The precise parameters such as temperature, pressure, and reaction times are optimized based on laboratory studies to maximize yield and minimize by-products.

Molecular Structure Analysis

Econazole nitrate has a complex molecular structure characterized by its imidazole ring, which is essential for its biological activity. The molecular formula of econazole nitrate is C18H19ClN2O3C_{18}H_{19}ClN_2O_3, indicating the presence of chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen.

Structural Features

  • Imidazole Ring: This five-membered ring contains two nitrogen atoms at non-adjacent positions, crucial for its interaction with fungal enzymes.
  • Chlorobenzene Substituent: A chlorobenzene group enhances the lipophilicity of the molecule, aiding in membrane penetration.
  • Nitrate Group: The presence of the nitrate moiety contributes to the compound's solubility and stability in formulations.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation in solution or solid-state.

Chemical Reactions Analysis

Econazole nitrate participates in various chemical reactions primarily through its functional groups:

  1. Inhibition of Ergosterol Synthesis: Econazole acts by inhibiting lanosterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthetic pathway in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.
  2. Reactive Intermediates: Upon interaction with fungal cells, econazole can form reactive intermediates that may further disrupt cellular functions.
  3. Interactions with Membrane Components: Econazole may also interact with phospholipids in fungal membranes, altering their integrity and function.

These reactions underscore the compound's effectiveness as an antifungal agent.

Mechanism of Action

Econazole exerts its antifungal effects primarily through:

  • Inhibition of Ergosterol Synthesis: By blocking lanosterol 14-alpha demethylase, econazole prevents the conversion of lanosterol to ergosterol, which is vital for maintaining fungal cell membrane structure .
  • Increased Membrane Permeability: The disruption of ergosterol synthesis leads to compromised membrane integrity, resulting in leakage of cellular contents.
  • Additional Actions: Econazole may also inhibit other metabolic pathways within fungal cells, including respiration and lipid biosynthesis .

These combined actions contribute to its efficacy against a broad spectrum of fungal pathogens.

Physical and Chemical Properties Analysis

Econazole nitrate possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 348.81 g/mol.
  • Melting Point: Around 162 °C .
  • Solubility: Poorly soluble in water (0.00148 mg/mL) but soluble in organic solvents like ethanol.
  • Log P (Octanol-Water Partition Coefficient): Approximately 5.5, indicating high lipophilicity which aids in skin absorption .

These properties are critical for formulation development and therapeutic effectiveness.

Applications

Gyno-Pevaryl has several applications within clinical settings:

  • Treatment of Vaginal Infections: Primarily used for treating vulvovaginal candidiasis caused by Candida albicans.
  • Dermatological Uses: Effective against various dermatophyte infections when formulated as topical creams.
  • Combination Therapy: Often used alongside other treatments for comprehensive management of mixed infections.

Clinical trials have demonstrated Gyno-Pevaryl's safety profile with minimal systemic absorption following vaginal application, making it suitable for use during pregnancy under medical supervision .

Historical Context and Evolution of Econazole-Based Therapeutics

Origins of Imidazole Derivatives in Antifungal Therapy

The emergence of imidazole antifungals in the mid-20th century marked a paradigm shift from toxic systemic polyenes (like amphotericin B) to safer topical agents. Early polyenes, while effective against systemic mycoses, exhibited dose-limiting nephrotoxicity and poor solubility, restricting their utility for superficial infections [2] [6]. The discovery of clotrimazole (1969) and miconazole (1971) as broad-spectrum imidazole antifungals addressed this gap. Their mechanism centered on selective inhibition of fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis—a critical component of fungal cell membranes not present in mammalian cells. This conferred a superior safety profile for mucosal and cutaneous applications [5] [6].

Imidazoles demonstrated potent activity against dermatophytes (Trichophyton, Microsporum, Epidermophyton) and yeasts (Candida albicans and non-albicans species), common culprits in vulvovaginal and skin infections. Crucially, their lipophilic nature enhanced skin and mucosal penetration, while limited systemic absorption minimized toxicity—key advantages over systemic polyenes [5]. However, first-generation agents faced formulation challenges: clotrimazole’s instability in aqueous creams and miconazole’s variable solubility spurred further molecular optimization. This drive led to the synthesis of econazole nitrate, designed to enhance stability and broaden the antifungal spectrum [5] [9].

Table 1: Key Early Imidazole Antifungals and Their Limitations

Compound (Introduction Year)Primary FormulationSpectrumKey Limitations
Clotrimazole (1969)Topical cream, solutionBroad (Dermatophytes, Candida spp.)Chemical instability in aqueous bases; Local irritation
Miconazole (1971)Topical cream, powderBroad (Includes some Gram-positive bacteria)Variable solubility; Crystallization in formulations
Ketoconazole (1981 - Systemic)Oral tabletsSystemic mycosesHepatotoxicity; Drug interactions (CYP450 inhibition)

Development of Econazole Nitrate as a First-Line Antimycotic Agent

Econazole nitrate, synthesized in 1969 and introduced commercially in the 1970s, represented a significant refinement within the imidazole class. Its chemical structure, 1-{2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole nitrate, optimized interactions with fungal CYP51 while enhancing physicochemical properties. Key innovations included:

  • Enhanced Fungistatic/Fungicidal Activity: Econazole exhibited lower MICs against Candida albicans and dermatophytes compared to early imidazoles. Its dual action—inhibiting ergosterol synthesis and directly damaging fungal cell membranes via peroxide accumulation—provided robust mycological eradication [3] [5].
  • Superior Topical Delivery: Econazole’s moderate lipophilicity balanced efficient penetration into keratinized tissues and vaginal mucosa with prolonged local retention, minimizing systemic exposure. Early pharmacokinetic studies after vaginal application showed peak plasma concentrations of only ~65 ng/mL, confirming negligible systemic absorption [7].
  • Formulation Versatility: Econazole nitrate's stability enabled development across multiple dosage forms—creams (1%), pessaries (150mg), and later, gels. A landmark 1978 study demonstrated 86.7% mycological cure (26/30 patients) in vaginal candidiasis using a 1% cream applied for 14 days [8]. This efficacy, coupled with rapid symptom relief (itching, discharge), positioned it favorably against contemporaries.

A critical evolution was the shift from prolonged (7-14 day) to short-course (3-day) regimens. A pivotal 1976 multicenter trial (n=996) established that 150mg econazole vaginal ovules administered for 3 days achieved cure rates equivalent to longer regimens, significantly improving patient compliance [1]. Subsequent innovations focused on:

  • Combination Therapy: Integration with benzydamine hydrochloride (6mg), a non-steroidal anti-inflammatory agent, created fixed-dose ovules (e.g., Gyno-Pevaryl combi®). Benzydamine provided immediate analgesic/anti-inflammatory effects, alleviating burning and itching while econazole exerted antifungal action. Phase I studies confirmed this combination’s low systemic bioavailability and excellent local tolerability [7].
  • Advanced Delivery Systems: Econazole-loaded Carbopol® 940 hydrogels (1%) addressed solubility limitations inherent to creams. These gels offered superior spreadability, sustained release (via diffusion and gel swelling kinetics), and enhanced efficacy against Candida albicans and Aspergillus fumigatus in vitro [3].

Table 2: Evolution of Econazole Nitrate Formulations for Vaginal Candidiasis

Formulation TypeKey Components/InnovationClinical AdvantagesRepresentative Study/Product
1% Vaginal Cream (1970s)Econazole nitrate 1% in cream base86.7% mycological cure (14-day course)Gyno-Pevaryl® Cream [8]
150mg Vaginal Ovules (Late 1970s)Econazole nitrate 150mg in hard fat (Witepsol)Equivalent efficacy with 3-day course; High complianceMulticenter trial (n=996) [1]
Econazole/Benzydamine FDC Ovules (2020s)Econazole 150mg + Benzydamine 6mg; Anti-inflammatory synergyRapid symptomatic relief + antifungal action; Low systemic absorptionPhase I Study (NCT02720783) [7]
1% Topical Gel (2023)Carbopol® 940 gel with Capmul® MCM C8 solubilizerEnhanced drug release kinetics; Improved solubility and spreadabilityPMC10743284 [3]

Patent Landscape and Early Commercialization Strategies

The commercialization of econazole nitrate was underpinned by strategic intellectual property (IP) protection initially focused on composition-of-matter patents covering its novel imidazole structure (circa 1969-1970). These patents emphasized its distinct advantages: greater in vitro potency against Candida spp. and dermatophytes, and formulation stability over clotrimazole [9]. As compound patents expired, secondary innovation drove IP extensions:

  • Formulation Patents: Protecting novel delivery systems became crucial. Patents covering econazole-loaded hydrogels using Carbopol® polymers (as in [3]) utilized pH-sensitive viscosity to enhance mucosal adhesion and controlled release. Similarly, patents for solubilized creams incorporating permeation enhancers (e.g., propylene glycol/Capmul® MCM C8) improved bioavailability at infection sites [3] [7].
  • Combination Therapy Patents: Fixed-dose combinations (FDCs) with adjunctive agents expanded therapeutic scope and patent life. The econazole-benzydamine FDC (e.g., Gyno-Pevaryl combi®) exemplified this, patented for synergistic relief of inflammation-associated symptoms (pain, itching) alongside antifungal action. Phase I data confirmed minimal systemic absorption of either agent, mitigating safety concerns [7].
  • Synthetic Process Patents: Optimizing manufacturing routes for econazole nitrate (e.g., higher-yield condensation reactions, purer intermediates) secured cost advantages and extended market exclusivity. These often focused on minimizing toxic byproducts or improving crystallization efficiency [9].

Commercial positioning leveraged econazole’s broad-spectrum activity and short-course convenience against competing azoles (e.g., miconazole’s 7-day regimens). Marketing emphasized its efficacy against non-albicans Candida (e.g., C. glabrata)—a growing clinical concern. However, the rise of triazoles (fluconazole, with single-dose oral efficacy for VVC) in the 1990s challenged topical dominance, necessitating econazole’s repositioning towards:

  • OTC Switch Strategies: Lower-dose topical formulations (e.g., 1% creams) transitioning to non-prescription status.
  • Differentiation via Symptom Relief: FDCs with benzydamine addressing immediate symptom burden better than oral triazoles [7].
  • Expansion into Emerging Markets: Leveraging cost-effectiveness in regions with high fungal infection burdens.

Table 3: Key Patent Strategy Evolution for Econazole Nitrate

EraPrimary IP FocusExamplesCommercial Objectives
1970s (Early)Compound ProtectionCore imidazole derivatives with substituted phenyl groupsEstablish market exclusivity for novel molecule
1980s-1990sFormulation InnovationsHydrogels (Carbopol®); Solubilized creams; 3-day ovulesExtend patent life; Improve efficacy/compliance
2000s-PresentCombinations & ProcessEconazole + Benzydamine FDC; Optimized synthesis pathwaysDifferentiate from oral triazoles; Reduce manufacturing cost

Properties

CAS Number

68797-30-8

Product Name

Gyno-Pevaril

IUPAC Name

4-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-4H-imidazole

Molecular Formula

C18H15Cl3N2O

Molecular Weight

381.7 g/mol

InChI

InChI=1S/C18H15Cl3N2O/c19-13-3-1-12(2-4-13)10-24-18(8-15-9-22-11-23-15)16-6-5-14(20)7-17(16)21/h1-7,9,11,15,18H,8,10H2

InChI Key

LDIUYZDMWMDLDX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(CC2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC(CC2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.